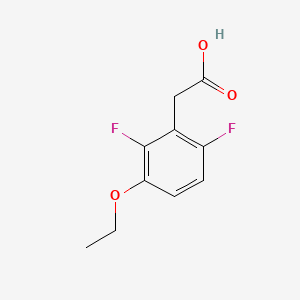

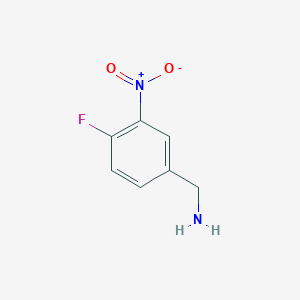

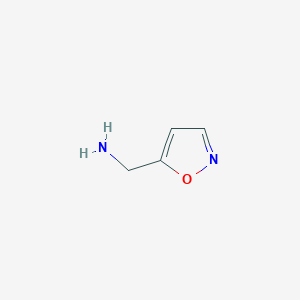

![molecular formula C15H21N3O4 B1342235 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid CAS No. 654663-42-0](/img/structure/B1342235.png)

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid

説明

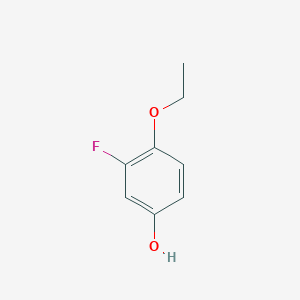

The compound “2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid” is a chemical compound with a molecular weight of 280.32 . It is also known as [4-(tert-butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate . It is typically stored in a refrigerator and appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.32 . It is a white to yellow powder or crystals . The storage temperature is at room temperature .科学的研究の応用

Antibacterial and Antifungal Agent

This compound has been studied for its potential in combating bacterial and fungal infections. Research indicates that derivatives of this compound exhibit moderate activity against microorganisms such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa . These properties make it a candidate for further investigation in the development of new antibacterial and antifungal agents.

Synthesis of Novel Organic Compounds

The tert-butoxycarbonyl (Boc) group in this compound is a common protecting group in organic synthesis. It serves as a building block for synthesizing a variety of novel organic compounds, including amides, sulphonamides, and Schiff’s bases, which have a wide spectrum of biological activities . This versatility is crucial for the advancement of medicinal chemistry.

Drug Discovery and Development

Due to the conformational flexibility of the piperazine ring and the presence of polar nitrogen atoms, this compound is valuable in drug discovery. It can enhance favorable interactions with macromolecules, making it an important synthetic strategy in the field .

Peptide Synthesis

The compound’s tert-butoxycarbonyl-protected amino acid derivatives can be used in peptide synthesis. These derivatives serve as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

Ionic Liquid Formation

This compound can be used to create room-temperature ionic liquids derived from Boc-protected amino acids. These ionic liquids have applications in dipeptide synthesis and can act as synthetic support, cleavage reagents, and solvents .

Crystallography and Structural Analysis

The compound has been utilized in X-ray diffraction studies to determine the crystal structure of synthesized derivatives. This is essential for understanding the molecular interactions and properties of new materials .

Targeted Protein Degradation

Derivatives of this compound are useful as rigid linkers in PROTAC (proteolysis targeting chimera) development. PROTACs are a novel class of drugs that target proteins for degradation and have significant potential in treating various diseases .

Chemical Conjugates

The compound’s derivatives can also be used to create chemical conjugates. These conjugates have potential applications in targeted drug delivery systems, which can improve the efficacy and reduce the side effects of therapeutic agents .

Safety and Hazards

作用機序

Target of Action

It’s worth noting that piperazine derivatives, a structural component of this compound, are known to interact with gaba receptors .

Mode of Action

Piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c in a sealed and dry environment , which may suggest its stability and potential bioavailability characteristics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid, it is recommended to be stored in a sealed, dry environment at a temperature between 2-8°C , suggesting that temperature and humidity could be key environmental factors affecting its stability and efficacy.

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-6-17(7-9-18)12-10-11(13(19)20)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTBSIAAAOXTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594604 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid | |

CAS RN |

654663-42-0 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

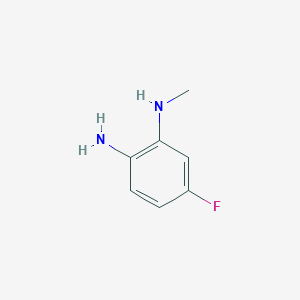

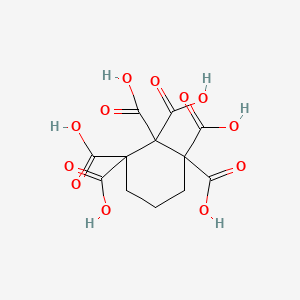

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)